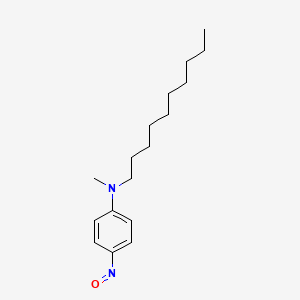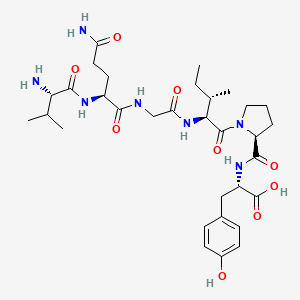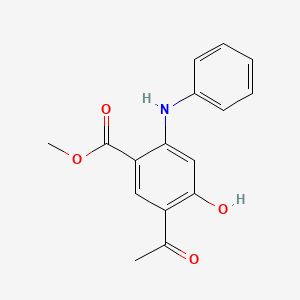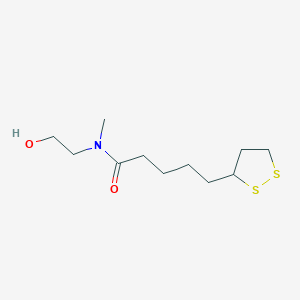![molecular formula C15H19O10- B14253533 4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate CAS No. 345352-42-3](/img/structure/B14253533.png)
4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate” is a complex organic compound that may have potential applications in various fields such as polymer chemistry, materials science, and possibly biomedical research. The compound’s structure suggests it could be involved in forming polymers or acting as a monomer in copolymerization reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate” likely involves multiple steps, including esterification and acrylation reactions. A possible synthetic route could involve:
Esterification: Reacting a butanedioic acid derivative with an alcohol to form an ester.
Acrylation: Introducing an acryloyloxy group through a reaction with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production might scale up these reactions using continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions (temperature, pressure, solvent choice) would be crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction might yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions could replace functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products would depend on the specific reactions but could include various esters, alcohols, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
Polymer Chemistry: As a monomer in the synthesis of copolymers with unique properties.
Materials Science: Potential use in creating advanced materials with specific mechanical or chemical properties.
Biology and Medicine
Drug Delivery: Possible applications in designing drug delivery systems due to its functional groups.
Biocompatible Materials: Use in creating materials compatible with biological systems.
Industry
Coatings and Adhesives: Utilized in the formulation of specialized coatings or adhesives.
Wirkmechanismus
The compound’s mechanism of action would depend on its application. For instance, in polymer chemistry, it might act as a cross-linking agent, forming networks that enhance material properties. In drug delivery, it could interact with biological molecules, facilitating targeted delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acrylic Esters: Compounds like methyl methacrylate or ethyl acrylate.
Polyesters: Similar to poly(butylene succinate) or poly(lactic acid).
Uniqueness
“4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate” is unique due to its specific functional groups, which may impart distinct properties such as enhanced reactivity or specific interactions with other molecules.
Eigenschaften
CAS-Nummer |
345352-42-3 |
|---|---|
Molekularformel |
C15H19O10- |
Molekulargewicht |
359.30 g/mol |
IUPAC-Name |
4-[4-(3-carboxypropanoyloxy)-2-prop-2-enoyloxybutoxy]-4-oxobutanoate |
InChI |
InChI=1S/C15H20O10/c1-2-13(20)25-10(9-24-15(22)6-4-12(18)19)7-8-23-14(21)5-3-11(16)17/h2,10H,1,3-9H2,(H,16,17)(H,18,19)/p-1 |
InChI-Schlüssel |
JCRPIYAUXJMAMR-UHFFFAOYSA-M |
Kanonische SMILES |
C=CC(=O)OC(CCOC(=O)CCC(=O)O)COC(=O)CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


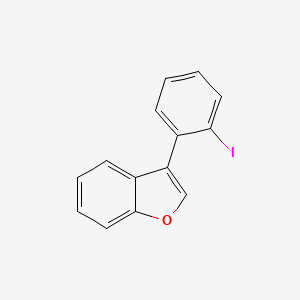
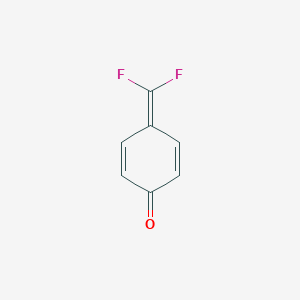
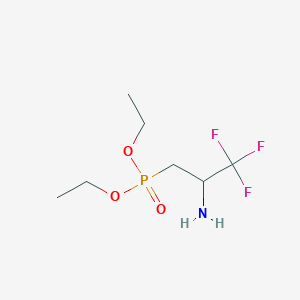
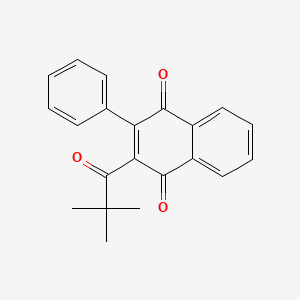
![Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl-](/img/structure/B14253478.png)
